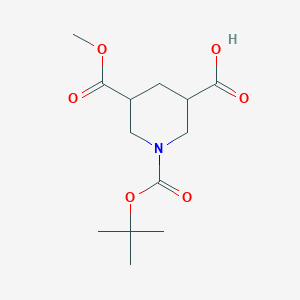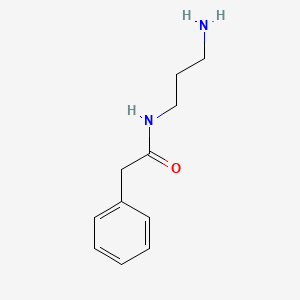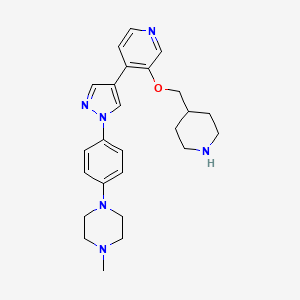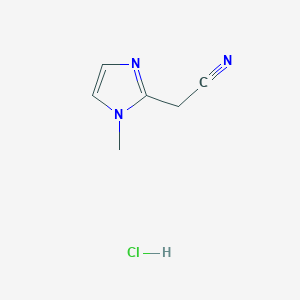
2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride
Overview
Description
“2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 19225-93-5 . It has a molecular weight of 157.6 . The compound is in solid form .
Synthesis Analysis
The synthesis methods used in the preparation of imidazole derivatives, which include “this compound”, have been revised over the years . These methods have shown significant biological activity as antibacterial, anti-inflammatory, and more .Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H7N3.ClH/c1-9-5-4-8-6 (9)2-3-7;/h4-5H,2H2,1H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 157.6 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Complexes
Research has explored the synthesis and characterization of metal complexes with various ligands, including 2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride and related compounds. For example, copper(II) complexes with multidentate ligands have been reported, demonstrating their potential as catalysts for the direct hydroxylation of benzene to phenol. These complexes were characterized through UV-vis spectroscopy, elemental analysis, and electrochemical analysis, with some also analyzed by X-ray single crystal diffraction. The catalytic performance in the hydroxylation of benzene to phenol, using hydrogen peroxide as an oxidant in aqueous acetonitrile media, showed a correlation between the catalytic efficiency and the reduction potentials of these complexes (Wu et al., 2015).
Fluorescent Probes for Metal Ions
Another significant application is the development of fluorescent probes for metal ion detection. A study demonstrated the synthesis of novel imidazo[1,2-a]pyridine derivatives that act as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. These compounds offer potential applications in environmental monitoring and the study of mercury ion interactions in biological systems (Shao et al., 2011).
Antimicrobial and Anticancer Properties
Additionally, the synthesis and evaluation of novel compounds based on benzimidazole nucleus, including derivatives of this compound, have been explored for their antimicrobial and anticancer properties. Some of these compounds have shown significant activity against various bacterial strains and cancer cell lines, highlighting their potential in medical and pharmaceutical research (Mohareb et al., 2018).
Novel Synthetic Pathways
Research has also focused on developing new synthetic pathways to create diverse chemical structures utilizing this compound. For instance, novel approaches have been developed for synthesizing bis(1,3-azol-2-yl)acetonitriles and bis(1,3-azol-2-yl)methanes via [3 + 2]-dipolar cycloaddition of imidazole N-oxides, showcasing the versatility of this compound in synthetic organic chemistry (Kutasevich et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules can influence the rate and outcome of biochemical reactions, potentially affecting cellular metabolism and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular activity and function. Additionally, this compound can impact cell signaling pathways, affecting how cells respond to external stimuli .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and cellular function. For instance, this compound may inhibit an enzyme involved in a metabolic pathway, thereby reducing the production of certain metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound can lead to changes in cellular activity and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular activity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the overall metabolic activity within cells. For example, it may act as a substrate for an enzyme involved in a specific metabolic pathway, leading to changes in the production of key metabolites. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical properties and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its interaction with transporters may enhance its uptake into cells, thereby increasing its intracellular concentration and biological effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical properties. For example, its presence in the mitochondria may influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLPVWHGYZANAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19225-93-5 | |
| Record name | 1H-Imidazole-2-acetonitrile, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


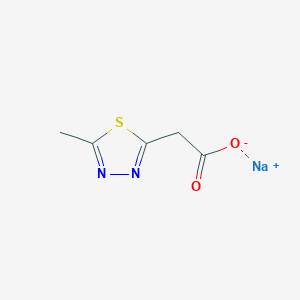
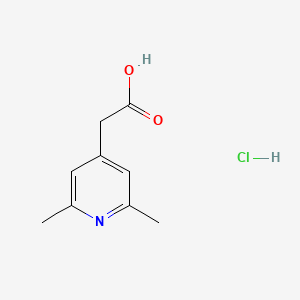

![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)



![O-[2-(3-methylphenyl)ethyl]hydroxylamine](/img/structure/B3112694.png)

